molecular formula C13H21N B13484515 n-(3-Methylphenethyl)butan-2-amine

n-(3-Methylphenethyl)butan-2-amine

Cat. No.: B13484515
M. Wt: 191.31 g/mol
InChI Key: WBKNWDYIHAYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of novel chemical entities is a cornerstone of advancements in both chemistry and pharmacology. The compound n-(3-Methylphenethyl)butan-2-amine, with the Chemical Abstracts Service (CAS) registry number 1249412-87-0, represents a molecule that, while not the subject of widespread academic study, is of interest due to its specific structural motifs. chemscene.com Its classification as a substituted phenethylamine (B48288) derivative places it in a category of compounds known for their diverse biological activities. The exploration of such molecules is crucial for expanding the library of potential therapeutic agents and research tools.

This compound is structurally a secondary amine, characterized by a nitrogen atom bonded to two carbon-containing groups and one hydrogen atom. More specifically, it is a derivative of phenethylamine, a foundational structure in many biologically active compounds. The phenethylamine skeleton consists of a phenyl ring connected to an amino group via a two-carbon chain.

The structure of this compound features two key substitutions. Firstly, a methyl group is attached to the phenyl ring at the third position (meta-position). Secondly, the nitrogen atom is part of a butan-2-amine moiety. This N-alkylation to form a secondary amine is a common strategy in medicinal chemistry to modulate the pharmacological properties of primary amines.

The broader class of substituted phenethylamines encompasses a vast array of substances, including naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as synthetic compounds with applications as stimulants, hallucinogens, antidepressants, and appetite suppressants. The specific substitutions on the phenyl ring, the ethyl sidechain, and the amino group are pivotal in determining the compound's interaction with biological targets, such as G-protein coupled receptors.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Number 1249412-87-0 chemscene.com
Molecular Formula C13H21N chemscene.com
Molecular Weight 191.31 g/mol chemscene.com

The academic investigation of novel substituted phenethylamines like this compound is driven by several key factors inherent to this class of compounds. The phenethylamine scaffold is a well-established pharmacophore, meaning it is a molecular framework that is recognized by a variety of biological targets.

Research into new derivatives is often aimed at exploring the structure-activity relationships (SAR) to understand how modifications to the molecule's structure affect its biological activity. For instance, substitutions on the phenyl ring can influence a compound's affinity and selectivity for different receptor subtypes, such as serotonin (B10506) (5-HT), dopamine (D), and adrenergic (α and β) receptors. The N-substitution, in this case with a butan-2-yl group, can significantly impact a compound's metabolic stability, lipophilicity, and ability to cross the blood-brain barrier, thereby altering its pharmacokinetic and pharmacodynamic profile.

The synthesis and evaluation of libraries of such compounds contribute to the development of new therapeutic agents for a range of conditions, including neurological and psychiatric disorders, cardiovascular diseases, and obesity. Furthermore, novel derivatives serve as valuable research tools to probe the function of specific receptor systems in the central nervous system.

While specific research on this compound is not widely published, the objectives for investigating such a compound can be inferred from studies on analogous phenethylamines. A primary objective would be its chemical synthesis and characterization. This would involve developing an efficient synthetic route and confirming the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A subsequent and crucial objective would be the pharmacological screening of the compound. This would entail a series of in vitro assays to determine its binding affinities for a panel of relevant biological targets, particularly monoamine receptors. Depending on these initial findings, further research could explore its functional activity, determining whether it acts as an agonist, antagonist, or modulator at these receptors.

Should the compound exhibit interesting and selective activity, further objectives would include preclinical studies to assess its effects in vivo. The overarching goal of such a research program would be to determine if this compound or its derivatives possess a unique pharmacological profile that could be therapeutically valuable or could provide new insights into the functioning of its biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-4-12(3)14-9-8-13-7-5-6-11(2)10-13/h5-7,10,12,14H,4,8-9H2,1-3H3

InChI Key

WBKNWDYIHAYQCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC1=CC=CC(=C1)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N 3 Methylphenethyl Butan 2 Amine

Retrosynthetic Analysis of the n-(3-Methylphenethyl)butan-2-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. numberanalytics.comslideshare.netias.ac.in For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This approach reveals two primary synthetic pathways.

Scheme 1: Retrosynthetic Disconnection of this compound.

Retrosynthetic analysis of this compound showing two disconnection pathways.

Pathway A (Reductive Amination): Disconnecting the C-N bond leads to 3-methylphenethylamine (B3144698) and butan-2-one. This pathway suggests forming the amine via reductive amination, a robust and widely used method for amine synthesis. wikipedia.orgyoutube.com

Pathway B (Alkylation/Amidation): An alternative disconnection points to 3-methylphenethylamine and a 2-butyl electrophile (e.g., 2-bromobutane) for an N-alkylation reaction. prepchem.com This route could also be adapted for a two-step amidation-reduction sequence using a butanoyl derivative. youtube.com

These fundamental disconnections form the basis for the classical and modern synthetic routes discussed below.

Classical and Modern Synthetic Routes to this compound

The synthesis of this target molecule can be achieved through several established methodologies in organic chemistry.

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a highly efficient method for preparing secondary amines. wikipedia.orgorganic-chemistry.org The process involves the reaction of a primary amine, in this case, 3-methylphenethylamine, with a ketone, butan-2-one. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgresearchgate.net

This one-pot reaction is favored for its operational simplicity and avoidance of isolating potentially unstable imine intermediates. acs.org A variety of reducing agents can be employed for the reduction step, each with its own advantages regarding reactivity and selectivity.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Formula Typical Conditions Notes
Sodium Borohydride (B1222165) NaBH₄ Methanol, Ethanol A common, mild reducing agent. An acid catalyst is sometimes required. organic-chemistry.org
Sodium Triacetoxyborohydride (B8407120) NaB(OAc)₃H Dichloroethane (DCE), THF Particularly effective for reductive aminations; does not readily reduce the ketone starting material. organic-chemistry.org
Sodium Cyanoborohydride NaBH₃CN Methanol, acidic pH Effective at reducing imines but not ketones at mildly acidic pH. youtube.com

The reaction between 3-methylphenethylamine and butan-2-one in the presence of a suitable reducing agent like sodium triacetoxyborohydride would provide a direct route to this compound.

Alternative Alkylation and Amidation Approaches

N-Alkylation: Direct N-alkylation offers another synthetic route. organic-chemistry.org This involves the reaction of 3-methylphenethylamine with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-iodobutane. A base is typically required to neutralize the hydrogen halide formed during the reaction. A significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. organic-chemistry.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Amidation-Reduction: A two-step approach involving amide formation followed by reduction provides a reliable, albeit longer, alternative. youtube.com

Amide Formation: 3-methylphenethylamine is first acylated with a butanoyl derivative, such as butanoyl chloride or butanoic anhydride (B1165640), to form the corresponding amide, N-(3-methylphenethyl)butanamide.

Amide Reduction: The resulting amide is then reduced to the secondary amine. This step requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF).

This method is often preferred when direct alkylation or reductive amination proves problematic, as the amide formation is typically clean and the subsequent reduction is highly efficient.

Stereoselective Synthesis of this compound and its Enantiomers

The target molecule possesses a chiral center at the C2 position of the butyl group. Therefore, its synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. Enantioselective synthesis aims to produce a single enantiomer, a critical consideration in pharmaceutical chemistry where different enantiomers can have distinct biological activities. wikipedia.org

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.govyork.ac.ukwikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to the primary amine precursor. For example, a well-established auxiliary like a tert-butanesulfinamide could be reacted with 3-methylphenethylamine. yale.edursc.org The resulting N-sulfinylamine could then be reacted with a Grignard reagent derived from a 2-butyl halide, or an alternative approach could be developed. The auxiliary would guide the formation of the new C-N bond with a specific stereochemistry. Subsequent cleavage of the auxiliary, typically under acidic conditions, would yield the enantiomerically enriched secondary amine. yale.edu Evans' oxazolidinones and pseudoephedrine are other examples of auxiliaries widely used in asymmetric synthesis. nih.govnih.gov

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.netrsc.org Asymmetric reductive amination is a powerful strategy for synthesizing chiral amines. researchgate.netacs.orgacs.org

This process involves the same initial condensation of 3-methylphenethylamine and butan-2-one to form an imine. However, the reduction of this prochiral imine is conducted using a chiral catalyst system. researchgate.netacs.org This typically consists of a transition metal (such as iridium, rhodium, or ruthenium) complexed with a chiral ligand. researchgate.netrsc.org The chiral catalyst creates a chiral environment around the imine, forcing the hydride reductant (often H₂) to add to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine in excess. researchgate.netacs.org

Table 2: Components of Asymmetric Catalytic Reductive Amination

Component Function Examples
Metal Precursor The active metal center for catalysis. [Ir(COD)Cl]₂, [Rh(COD)₂]BF₄, RuCl₂(PPh₃)₃ researchgate.net
Chiral Ligand Binds to the metal, creating a chiral catalytic environment. BINAP, DuPhos, Josiphos, Chiral Phosphoric Acids acs.orgacs.org

The development of highly active and selective chiral catalysts has made asymmetric reductive amination a premier method for the efficient synthesis of enantiopure amines. researchgate.netrsc.org

Resolution of Racemic Mixtures of this compound

The synthesis of this compound via reductive amination of 3-methylphenethylamine with butan-2-one results in a racemic mixture of enantiomers. The separation of these enantiomers is crucial as they often exhibit different biological activities. Common methods for the resolution of racemic amines include diastereomeric salt formation and enzymatic kinetic resolution. d-nb.infoacs.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. d-nb.info For phenethylamine (B48288) derivatives, chiral acids like tartaric acid and mandelic acid are often employed. nih.govacs.org The less soluble diastereomeric salt crystallizes out of the solution, allowing for the separation of the enantiomers after liberation of the free amine. The choice of resolving agent and solvent is critical for efficient separation.

Enzymatic Kinetic Resolution: A greener and often more selective alternative is enzymatic kinetic resolution. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer to be isolated with high enantiomeric purity. rsc.orgacs.org Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product. rsc.orgrsc.org For secondary amines, this often involves a combination of a lipase and a metal catalyst for racemization. rsc.org

Table 1: Comparison of Potential Resolution Methods for Racemic Amines

MethodResolving Agent/CatalystPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Chiral acids (e.g., Tartaric acid, Mandelic acid) nih.govacs.orgFormation of diastereomeric salts with different solubilities.Well-established, can be cost-effective. d-nb.infoOften requires trial-and-error to find suitable acid and solvent; can be labor-intensive.
Enzymatic Kinetic Resolution (KR) Lipases (e.g., Candida antarctica lipase B) rsc.orgacs.orgSelective acylation of one enantiomer.High enantioselectivity, mild reaction conditions. nih.govMaximum theoretical yield of 50% for one enantiomer.
Dynamic Kinetic Resolution (DKR) Lipase + Racemization catalyst (e.g., Pd on BaSO4) rsc.orgKR combined with in-situ racemization of the unreactive enantiomer.Theoretical yield up to 100%. rsc.orgRequires a compatible enzyme and racemization catalyst. rsc.orgrsc.org

Analysis of Synthetic By-products and Impurity Profiling Related to this compound Synthesis

Impurity profiling is essential for ensuring the quality and safety of synthesized chemical compounds. researchgate.netresearchgate.net The synthesis of this compound through reductive amination can lead to the formation of several by-products. mdma.ch The identification and quantification of these impurities are typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov

The primary precursors for the synthesis are 3-methylphenethylamine and butan-2-one. Potential impurities can arise from the starting materials themselves or from side reactions during the synthesis.

Common Synthetic By-products:

Unreacted Starting Materials: Incomplete reaction can leave traces of 3-methylphenethylamine and butan-2-one.

Over-alkylation Products: While reductive amination is generally more controlled than direct alkylation, the secondary amine product can potentially react further, though this is less common. masterorganicchemistry.com

Products of Side Reactions: A significant side reaction in reductive amination is the self-condensation of the starting ketone or the reaction of the primary amine with the intermediate imine, which can lead to the formation of secondary amines as impurities. mdma.ch Reduction of the butan-2-one to 2-butanol (B46777) is another possible side reaction. mdma.ch

Table 2: Potential By-products in the Synthesis of this compound

ImpurityPotential OriginAnalytical Detection Method
3-Methylphenethylamine Unreacted starting materialGC-MS, HPLC
Butan-2-one Unreacted starting materialGC-MS
2-Butanol Reduction of butan-2-oneGC-MS
Di(3-methylphenethyl)amine Reaction of product with starting materials or intermediatesGC-MS, HPLC

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines is an area of active research, aiming to reduce the environmental impact of chemical processes. wikipedia.orgacs.org For the reductive amination synthesis of this compound, several aspects can be optimized to align with these principles.

Alternative Reducing Agents: Traditional reducing agents like sodium borohydride can be effective, but greener alternatives are sought. masterorganicchemistry.com Catalytic hydrogenation using H2 gas over a metal catalyst (e.g., Pd/C, Raney Nickel) is a high atom economy option, with water as the only by-product. wikipedia.org However, this often requires high pressure. Formic acid can also serve as a hydrogen donor in transfer hydrogenation, which is considered a greener approach. acs.org

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. acs.orgresearchgate.net Nickel and cobalt-based catalysts are being explored as more abundant and less toxic alternatives to precious metal catalysts like palladium. wikipedia.orgacs.org Biocatalysis, using enzymes like reductive aminases, offers a highly selective and environmentally benign route to amines under mild conditions. nih.gov

Solvent Choice: The choice of solvent has a significant impact on the environmental footprint of a reaction. Replacing chlorinated solvents like 1,2-dichloroethane (B1671644) with more environmentally friendly options such as ethanol, water, or even performing the reaction under solvent-free conditions is a major goal. researchgate.net

Table 3: Green Chemistry Approaches for Reductive Amination

PrincipleTraditional MethodGreener Alternative
Reducing Agent Sodium borohydride (NaBH4) masterorganicchemistry.comCatalytic hydrogenation (H2/Pd/C), Formic acid wikipedia.orgacs.org
Catalyst Stoichiometric reagentsHeterogeneous catalysts (e.g., Co@CN), Biocatalysts (Reductive aminases) acs.orgnih.gov
Solvent Chlorinated solvents (e.g., Dichloroethane) researchgate.netWater, Ethanol, Solvent-free conditions researchgate.net
Atom Economy Lower due to stoichiometric reagentsHigher with catalytic methods

Advanced Analytical Techniques for Characterization and Quantification of N 3 Methylphenethyl Butan 2 Amine

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural characterization of n-(3-Methylphenethyl)butan-2-amine, providing detailed information about its atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic protons on the 3-methylphenyl ring would typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-7.2 ppm). The singlet for the methyl group on the aromatic ring would be expected around 2.3 ppm. The various aliphatic protons of the phenethyl and butan-2-amine moieties would produce signals in the upfield region (approximately 0.9-3.0 ppm), with their specific chemical shifts and splitting patterns revealing their connectivity. For instance, the methine proton (CH) adjacent to the nitrogen would be coupled to neighboring protons, resulting in a distinct multiplet.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The aromatic carbons of the 3-methylphenyl group would generate signals in the 120-140 ppm range. The aliphatic carbons of the phenethyl and butyl groups would appear at higher field strengths (upfield), typically between 10-60 ppm. The number of distinct signals confirms the molecular symmetry.

While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts can be predicted based on data for structurally similar compounds like (2R)-3-methylbutan-2-amine and 2-methylbutylamine. uq.edu.aufoodb.cachemicalbook.com

Expected ¹H and ¹³C NMR Data for this compound

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH (C₆H₄)~7.0-7.2 (m)~126-138
Aromatic C-CH₃-~138
Aromatic CH₃~2.3 (s)~21
Ar-CH₂-CH₂-N~2.7-2.9 (m)~35-50
N-CH(CH₃)CH₂CH₃~2.5-2.8 (m)~55-65
N-H~1.0-2.0 (broad s)-
N-CH(CH₃)CH₂CH₃~1.5-1.7 (m)~25-30
N-CH(CH₃)CH₂CH₃~1.1 (d)~15-20
N-CH(CH₃)CH₂CH₃~0.9 (t)~10-15

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₂₁N), the exact molecular weight is 191.31 g/mol . chemscene.com

In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion ([M]⁺•) which then breaks apart into smaller, characteristic fragment ions. Because this compound contains an odd number of nitrogen atoms, its molecular ion will have an odd mass-to-charge ratio (m/z) of 191. The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). whitman.edulibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation.

For this compound, two primary α-cleavage pathways are possible, leading to major fragment ions. The analysis of these fragments is crucial for confirming the structure of the butylamine (B146782) portion of the molecule. libretexts.orgdocbrown.info

Predicted Key Mass Fragments of this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
191[C₁₃H₂₁N]⁺•Molecular Ion
162[C₁₁H₁₆N]⁺α-cleavage (loss of C₂H₅•)
105[C₈H₉]⁺Benzylic cleavage (loss of C₅H₁₂N•)
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl (B1604629) fragment)
72[C₄H₁₀N]⁺α-cleavage (loss of C₉H₁₁•)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation. As a secondary amine, this compound would exhibit several characteristic absorption bands. orgchemboulder.comspectroscopyonline.com

The most notable feature for a secondary amine is a single, weak-to-medium N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.com Other important vibrations include the C-H stretches from the aromatic ring (typically >3000 cm⁻¹) and the aliphatic chains (typically <3000 cm⁻¹), and the C-N stretching vibration. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H Stretch (single, weak-medium)Secondary Amine
3100 - 3000Aromatic C-H StretchAromatic Ring
2960 - 2850Aliphatic C-H StretchAlkyl Chains
1600, 1475C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine
910 - 665N-H Wag (broad)Secondary Amine

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive quantification. Coupling chromatography with mass spectrometry provides a powerful tool for both identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like phenethylamines. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. nih.gov

For amine analysis, chromatographic performance can be poor due to the basic nature of the amine group interacting with the column material. Therefore, derivatization is often required to improve volatility and peak shape. nih.gov Common derivatizing agents include fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), which react with the amine group. sigmaaldrich.com The resulting derivative is less polar and more volatile, leading to better chromatographic separation. The mass spectrometer then provides mass spectra for the derivatized compound, aiding in its definitive identification. maps.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds, and it often does not require derivatization. fda.gov.twnih.gov

LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for quantitative analysis of trace-level compounds in complex matrices like biological fluids. nih.govnih.gov The method involves separating the analyte using liquid chromatography, followed by detection with a tandem mass spectrometer (e.g., a triple quadrupole, QqQ). The system is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. fda.gov.tw

LC-QTOF (Quadrupole Time-of-Flight) MS: This hybrid technique combines a quadrupole mass analyzer with a high-resolution time-of-flight mass analyzer. LC-QTOF provides high-resolution, accurate mass data for both the precursor and fragment ions. ljmu.ac.uk This capability is invaluable for the identification of unknown compounds and for the confirmation of known analytes by determining their elemental composition with high precision. This technique is particularly useful in screening for a wide range of designer drugs and their metabolites without needing to know in advance what is present. ljmu.ac.uk

Typical LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

ParameterTypical Condition
ColumnReversed-phase (e.g., C18, Phenyl-Hexyl) fda.gov.twnih.gov
Mobile Phase AWater with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer fda.gov.twnih.gov
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid fda.gov.tw
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM) fda.gov.tw
Precursor Ion [M+H]⁺m/z 192
Example Product Ionsm/z 162, 105, 91, 72 (Predicted)

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of a chiral compound is a critical parameter, particularly in pharmaceutical and chemical contexts where different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers.

For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly utilized. Columns like Chiralcel® OD-H, Chiralpak® IA, Chiralpak® AD-H, and Chiralpak® IE have demonstrated broad applicability in resolving the enantiomers of various primary and secondary amines. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution.

However, without specific studies on this compound, the selection of an appropriate CSP, mobile phase composition, and other chromatographic conditions remains hypothetical. No published chromatograms or retention data are available to construct a data table for its enantiomeric separation.

Development of Reference Standards and Certified Reference Materials for this compound

The development and availability of reference standards are fundamental to the accuracy and reliability of any quantitative analytical method. A reference standard is a highly purified compound used as a measurement base. A Certified Reference Material (CRM) is a reference standard that has its property values certified by a recognized body, providing the highest level of accuracy and traceability.

The process of developing a reference standard involves the synthesis of the compound at a high purity level, followed by comprehensive characterization to confirm its identity and to quantify any impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are employed for structural elucidation and identity confirmation. The purity is often determined using a mass balance approach, combining results from techniques like chromatography, Karl Fischer titration (for water content), and thermogravimetric analysis (for residual solvents).

For this compound, there is no information available in the public domain regarding the synthesis, characterization, and certification of reference standards or CRMs. The absence of these materials poses a significant challenge for any laboratory seeking to develop and validate a quantitative analytical method for this compound.

Preclinical Pharmacological Investigations of N 3 Methylphenethyl Butan 2 Amine in in Vitro and Ex Vivo Models

Receptor Binding and Ligand Affinity Profiling

Detailed experimental data on the binding affinity of n-(3-Methylphenethyl)butan-2-amine to various receptor families is not available in the reviewed scientific literature.

Adrenergic Receptor Subtype Interactions (e.g., β2-adrenergic)

No studies were found that investigated the binding profile or affinity of this compound for any adrenergic receptor subtypes, including the β2-adrenergic receptor.

Dopaminergic Receptor Subtype Interactions (e.g., D2, D3)

There is no available research detailing the interaction or binding affinity of this compound with dopaminergic receptor subtypes such as D2 or D3.

Serotonergic Receptor Interactions

Investigations into the binding affinity of this compound at various serotonergic receptors have not been reported in the available scientific literature.

Sigma Receptor Binding (e.g., σ1, σ2)

No data from receptor binding assays for this compound at either the σ1 or σ2 sigma receptor subtypes could be located.

Amine Oxidase Inhibition Studies (e.g., MAO-A, MAO-B)

There are no published studies on the potential of this compound to inhibit the activity of monoamine oxidase enzymes, including MAO-A and MAO-B.

Cellular and Subcellular Mechanism of Action Studies

No research detailing the cellular or subcellular mechanisms through which this compound may exert pharmacological effects has been published.

Intracellular Signaling Pathway Modulation (e.g., G protein signaling)

Phenethylamine (B48288) derivatives are well-recognized for their interaction with G protein-coupled receptors (GPCRs), a vast family of transmembrane proteins that mediate a wide array of physiological responses by transducing extracellular signals into intracellular effects. youtube.com These receptors are integral to neurotransmission and are common targets for psychoactive compounds. The binding of a ligand, such as a phenethylamine analogue, to a GPCR can trigger a conformational change in the receptor, leading to the activation of associated G proteins. This activation initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) and calcium ions, which ultimately modulate neuronal activity. nih.govnih.gov

The phenethylamine scaffold is a key structural motif found in ligands for various GPCRs, including adenosine (B11128) and adrenergic receptors. nih.gov For instance, N6-(2-phenylethyl)adenosine is a known adenosine receptor ligand. nih.gov The specific signaling pathway modulated by a phenethylamine derivative is determined by the receptor subtype it preferentially binds to and whether it acts as an agonist or antagonist. Agonists activate the receptor to produce a biological response, while antagonists block the receptor and prevent its activation by endogenous ligands. nih.gov The structural features of this compound, specifically the 3-methyl substitution on the phenyl ring and the N-butan-2-amine moiety, would be expected to influence its affinity and efficacy at various GPCRs, thereby determining its specific impact on intracellular signaling pathways. However, detailed studies characterizing the specific G protein coupling and downstream signaling pathways directly modulated by this compound are not extensively documented in publicly available literature.

Neurotransmitter Release and Reuptake Modulation (e.g., dopamine)

A primary mechanism of action for many phenethylamine derivatives is the modulation of monoamine neurotransmitters, such as dopamine (B1211576). This modulation typically occurs through interaction with monoamine transporters, like the dopamine transporter (DAT), which are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov Inhibition of this reuptake process leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing its signaling.

Studies on various phenethylamine derivatives have demonstrated their potent inhibitory effects on dopamine reuptake. nih.gov The structural characteristics of these compounds, such as substitutions on the aromatic ring and the nature of the alkylamine side chain, significantly influence their affinity for and activity at the dopamine transporter. For instance, in a study of arylethylamine derivatives, compounds with a phenyl group at the aromatic position and varying N-alkyl substitutions showed a range of inhibitory activities against dopamine reuptake. nih.gov

The inhibitory potency of phenethylamine derivatives at the dopamine transporter is often quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the dopamine reuptake. The following table presents the dopamine reuptake inhibitory activities of several arylethylamine derivatives, providing a comparative context for the potential activity of this compound.

Table 1: Inhibitory Activities of Selected Arylethylamine Derivatives Against Dopamine Reuptake

Compound Ar R1 R2 IC50 (nM) % of inhibition at 1 µM
1 Phenyl H NH2 1,230.0 -
2 Phenyl H NHCH3 1,090.0 -
3 Phenyl H NHC2H5 3,838.0 -
5 Phenyl CH3 NH2 1,650.0 -
6 Phenyl CH3 NHCH3 878.5 -
9 Phenyl CH3 NHC3H7 360.5 -

Data sourced from a study on phenethylamine derivatives and their dopamine reuptake inhibitory effects. nih.govkoreascience.kr

Based on these structure-activity relationships, the this compound structure, with its 3-methylphenyl group and a secondary butylamine (B146782), is expected to interact with the dopamine transporter. The specific potency of this interaction would be dependent on how these structural features fit within the binding pocket of the transporter.

Enzyme Kinetics and Inhibition Mechanisms

Phenethylamine derivatives can also exert their effects by interacting with various enzymes involved in neurotransmitter metabolism or other cellular processes. One such class of enzymes is the monoamine oxidases (MAOs), which are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain. Some phentermine derivatives have been shown to be weak monoamine oxidase inhibitors in vitro.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The pharmacological activity of phenethylamine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to different parts of the molecule—the aromatic ring, the ethylamine (B1201723) side chain, and the amine group—affect its interaction with biological targets.

Impact of Aromatic Substitution on Receptor Affinity

Substitutions on the phenyl ring of the phenethylamine scaffold play a critical role in determining receptor affinity and selectivity. The position and nature of the substituent can dramatically alter the compound's pharmacological profile. For example, in a series of phenethylamine derivatives targeting the 5-HT2A receptor, substitutions at the para position of the phenyl ring with alkyl or halogen groups generally maintained or enhanced binding affinity. biomolther.org In contrast, the introduction of an alkoxy or nitro group at the same position tended to decrease affinity. biomolther.org

For dopamine transporter inhibitors, the type of aromatic group also influences activity. A study found that the inhibitory effect on dopamine reuptake increased in the order of compounds substituted with phenyl, thiophenyl, and other substituted phenyl groups. nih.gov The 3-methyl group in this compound would be expected to influence its binding to various receptors and transporters, likely through steric and electronic effects within the binding pocket.

Role of Amine Moiety Modifications on Pharmacological Activity

Modifications to the amine group, particularly N-alkylation, are a key determinant of the pharmacological activity of phenethylamines. Increasing the length of the N-alkyl substituent can have varied effects depending on the specific biological target. In a study of d-N-alkylated amphetamines, it was observed that for substituents larger than an ethyl group, the potency was inversely related to the length of the N-alkyl chain. nih.gov For instance, d-N-propylamphetamine and d-N-butylamphetamine were less potent than d-amphetamine and d-N-ethylamphetamine. nih.gov

Conversely, in a different series of phenethylamine derivatives studied for their dopamine reuptake inhibitory activity, compounds with longer alkyl groups at the amine position showed stronger inhibitory activities. nih.gov This highlights that the effect of N-alkylation is context-dependent and varies between different classes of phenethylamine analogues and their targets. The sec-butyl group on the amine of this compound is a branched alkyl substituent, which would introduce specific steric bulk that could influence its binding affinity and functional activity at various receptors and transporters.

The following table summarizes the relative potencies of some d-N-alkylated amphetamines, illustrating the effect of increasing N-alkyl chain length.

Table 2: Relative Potency of d-N-Alkylated Amphetamines

Compound Relative Potency (Milk Intake Disruption in Rats)
d-Amphetamine 1
d-N-Methylamphetamine 1
d-N-Ethylamphetamine 1
d-N-Propylamphetamine 1/4
d-N-Butylamphetamine 1/6

Data adapted from a study on the structure-activity relationships of d-N-alkylated amphetamines. nih.gov

Stereochemical Influences on Receptor Binding and Efficacy

The presence of chiral centers in a molecule can lead to stereoisomers (enantiomers), which can exhibit significantly different pharmacological properties. In the case of this compound, the butan-2-amine moiety contains a chiral center, meaning it can exist as (R) and (S) enantiomers.

Stereoselectivity is a well-established phenomenon in the interaction of phenethylamines with their biological targets. For example, monoamine transporters can exhibit preferential transport for one enantiomer over the other. Studies have shown that the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) preferentially transport (S)-norepinephrine, while the serotonin (B10506) transporter (SERT) prefers the (R)-enantiomer. acs.orgchemscene.com Docking simulations of some phenethylamine derivatives with the human dopamine transporter (hDAT) have suggested that the (S)-form can be more stable in the binding site than the (R)-form. nih.gov

The specific stereochemistry of this compound would, therefore, be a critical factor in determining its binding affinity and efficacy at various receptors and transporters. The spatial arrangement of the substituents around the chiral carbon would influence how the molecule fits into the three-dimensional structure of its binding site, leading to potential differences in the pharmacological profiles of its enantiomers.

In Vitro Metabolic Stability and Metabolite Identification of this compound

The metabolic stability and the pathways of biotransformation are crucial determinants of a compound's pharmacokinetic profile. In the absence of direct studies on this compound, this section will discuss the metabolism of analogous phenethylamine compounds to infer its likely metabolic characteristics.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics, including many phenethylamine derivatives. Studies on N-alkylated phenethylamines indicate that CYP enzymes play a significant role in their biotransformation.

For instance, the metabolism of N-methyl,N-propargylphenylethylamine (MPPE) has been shown to be mediated by several CYP isoforms. Specifically, CYP2B6, CYP2C19, and CYP2D6 have been identified as contributors to the depropargylation of MPPE, while CYP2B6 was also found to catalyze its demethylation. nih.gov CYP2C19 was the most active enzyme in the generation of N-methylphenylethylamine from MPPE. nih.gov

Investigations into other phenethylamine derivatives, such as the 2C-series of psychoactive substances, have also implicated CYP2D6 and CYP3A4 in their phase I metabolic reactions. researchgate.net Given the structural similarities, it is plausible that this compound is also a substrate for one or more of these CYP enzymes. The primary metabolic reactions would likely involve the N-dealkylation of the butan-2-amine moiety and hydroxylation of the aromatic ring.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Structurally Related Phenethylamines

CompoundInvolved CYP450 IsoformsMetabolic Reaction
N-methyl,N-propargylphenylethylamine (MPPE)CYP2B6, CYP2C19, CYP2D6N-depropargylation
N-methyl,N-propargylphenylethylamine (MPPE)CYP2B6N-demethylation
2C-Phenethylamine DerivativesCYP2D6, CYP3A4Phase I Metabolism

This table is based on data from structurally related compounds and is intended to be predictive for this compound.

The metabolism of phenethylamine derivatives typically proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Phase I Metabolism: Based on studies of analogous compounds, the primary Phase I metabolic pathways for this compound are expected to include:

N-dealkylation: The removal of the butan-2-yl group to yield 3-methylphenethylamine (B3144698). This is a common metabolic pathway for N-alkylated amines.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, likely at the para-position (position 4) relative to the ethylamine side chain, is a frequently observed metabolic route for phenethylamines. Hydroxylation could also potentially occur on the methyl group of the tolyl moiety.

Oxidative deamination: The removal of the amino group from the butan-2-amine moiety, leading to the formation of a ketone.

O-demethylation: If the aromatic ring were methoxylated instead of methylated, O-demethylation would be a probable metabolic step. nih.gov

Studies on 2,5-dimethoxy-N-benzylphenethylamines (NBOMes) have identified a range of Phase I metabolites resulting from oxidative deamination, oxidative N-dealkylation, hydroxylation, and O-demethylation. nih.gov

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. For phenethylamine derivatives, common Phase II reactions include:

N-acetylation: The addition of an acetyl group to the primary or secondary amine. N-acetylation has been identified as a metabolic pathway for some phenethylamine-derived new psychoactive substances. researchgate.netresearchgate.net

Glucuronidation: The conjugation of a glucuronic acid moiety to hydroxylated metabolites.

Sulfation: The addition of a sulfate (B86663) group to hydroxylated metabolites.

Table 2: Predicted Phase I and Phase II Metabolites of this compound Based on Analogous Compounds

PhaseMetabolic ReactionPredicted Metabolite
IN-dealkylation3-Methylphenethylamine
IAromatic Hydroxylationn-(4-Hydroxy-3-methylphenethyl)butan-2-amine
IBenzylic Hydroxylationn-(3-(Hydroxymethyl)phenethyl)butan-2-amine
IOxidative Deamination1-(3-Methylphenyl)pentan-3-one
IIN-acetylationN-acetyl-n-(3-Methylphenethyl)butan-2-amine
IIGlucuronidationGlucuronide conjugate of hydroxylated metabolites
IISulfationSulfate conjugate of hydroxylated metabolites

This table presents hypothetical metabolites based on the known metabolism of structurally similar phenethylamine derivatives.

Significant species differences in drug metabolism are a well-documented phenomenon and are crucial to consider in preclinical drug development. bioivt.comannualreviews.orgrug.nl These differences can be both qualitative (different metabolites formed) and quantitative (different rates of metabolism).

While no direct comparative metabolic studies have been performed on this compound, research on other phenethylamines highlights the potential for species-specific metabolic profiles. For example, species differences have been reported in the metabolism of the beta-adrenoceptor antagonist pamatolol, a phenethylamine derivative. nih.gov

The expression and activity of CYP450 enzymes can vary considerably between species, leading to different metabolic pathways dominating in different animal models. For instance, the specific CYP isoforms responsible for the metabolism of a compound in rats may differ from those in dogs or humans. Therefore, in vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey, and human) are essential to characterize these potential differences and to select the most appropriate animal species for nonclinical toxicology studies. bioivt.com Without such data for this compound, any extrapolation of metabolic data from one species to another should be approached with caution.

In Vivo Pharmacological Evaluation of N 3 Methylphenethyl Butan 2 Amine in Animal Models

Pharmacodynamic Assessments in Rodent and Non-Rodent Models

Pharmacodynamics focuses on what a drug does to the body. These assessments would investigate the physiological and biochemical effects of n-(3-Methylphenethyl)butan-2-amine and the mechanisms underlying these effects.

To evaluate the effects of a compound on the central nervous system and behavior, a battery of tests would be employed in animal models, typically rodents like mice and rats. These tests can indicate whether a substance has stimulant, depressant, anxiolytic, or antipsychotic-like properties. nih.gov

Common behavioral assays include:

Locomotor Activity: Changes in spontaneous movement can suggest stimulant or depressant effects.

Rotarod Test: This assesses motor coordination and balance, which can be affected by CNS-active compounds. nih.gov

Elevated Plus Maze and Open Field Test: These are used to evaluate anxiety-like behaviors. nih.gov

Forced Swim Test and Tail Suspension Test: These models are used to screen for potential antidepressant activity.

Drug Discrimination Studies: These can help to classify the subjective effects of a new compound by comparing it to known drugs.

For a novel phenethylamine (B48288) derivative, researchers would be particularly interested in potential stimulant or hallucinogenic-like effects, given the pharmacological profile of this chemical class. researchgate.net

Given that many psychoactive compounds, particularly stimulants, can have significant cardiovascular effects, a thorough evaluation in this area is crucial. researchgate.net In animal models, this would involve:

Measurement of Heart Rate and Blood Pressure: Typically conducted in conscious, freely moving animals via telemetry to provide continuous and accurate data.

Electrocardiogram (ECG) Monitoring: To detect any changes in cardiac rhythm or conduction.

These studies are essential for identifying potential cardiovascular liabilities of a new compound.

The effects of a new chemical entity on cognitive domains such as learning, memory, and attention are assessed using various behavioral paradigms. These tests can reveal both cognitive-enhancing and impairing effects.

Standard cognitive tests in animal models include:

Morris Water Maze: A test of spatial learning and memory.

Novel Object Recognition Test: Assesses recognition memory.

Y-Maze or T-Maze: Used to evaluate spatial working memory.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetics is the study of what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental to understanding a compound's disposition in the body and for predicting its behavior in humans. mdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies characterize the journey of a compound through the body.

Absorption: Investigates how the compound is taken up into the bloodstream after administration.

Distribution: Determines where the compound goes in the body, including its accumulation in various tissues and organs.

Metabolism: Identifies the metabolic pathways the compound undergoes, typically in the liver, and the resulting metabolites.

Excretion: Characterizes how the compound and its metabolites are eliminated from the body, usually via urine or feces.

Blood-Brain Barrier (BBB) Penetration Evaluation

For a centrally acting compound, its ability to cross the blood-brain barrier (BBB) is of paramount importance. nih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. nih.govnih.gov

Evaluation of BBB penetration is typically done through:

Brain-to-Plasma Concentration Ratio (LogBB): This is determined by measuring the concentration of the compound in the brain tissue and comparing it to the concentration in the blood plasma at a specific time point after administration. mdpi.com

In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport across the BBB.

The physicochemical properties of a compound, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a crucial role in its ability to passively diffuse across the BBB. nih.gov

Bioavailability Assessment in Animal Models

The bioavailability of a compound, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter in pharmacology. To assess the bioavailability of this compound in animal models, researchers would typically conduct pharmacokinetic studies. These studies involve administering the compound through both intravenous (IV) and the intended route of administration (e.g., oral, intraperitoneal) to different groups of animals, often rodents like rats or mice.

Blood samples would be collected at various time points after administration and the concentration of this compound in the plasma would be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data obtained would be used to plot concentration-time curves and calculate key pharmacokinetic parameters.

Table 1: Example Pharmacokinetic Parameters for Bioavailability Assessment

ParameterDescriptionExample Value (Oral)Example Value (IV)
Cmax Maximum plasma concentration450 ng/mL1200 ng/mL
Tmax Time to reach Cmax1.5 hours0.25 hours
AUC (Area Under the Curve) Total drug exposure over time2500 ng·h/mL4000 ng·h/mL
F (%) Absolute Bioavailability62.5%100% (by definition)

This table presents hypothetical data to illustrate the typical parameters measured in a bioavailability study. Actual values for this compound are not available.

The absolute bioavailability (F) is calculated by comparing the area under the curve (AUC) for the oral route to the AUC for the IV route, adjusted for the dose. This value provides a clear indication of how much of the compound is absorbed and reaches the bloodstream to exert its potential pharmacological effects.

Preclinical Safety Evaluation Methodologies in Animal Models (Focus on Research Methods)

Preclinical safety evaluation is a mandatory step in the development of any new chemical entity intended for therapeutic use. These studies aim to identify potential hazards and characterize the toxicological profile of a substance before it is considered for human trials. The methodologies for these evaluations are standardized and follow strict regulatory guidelines.

Acute Toxicity Studies: The primary goal of acute toxicity studies is to determine the effects of a single, high dose of a substance. These studies help in identifying the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population. Several standardized methods are available for acute toxicity testing. nih.gov

Fixed-Dose Procedure (FDP): This method aims to identify a dose that produces clear signs of toxicity but no mortality. Animals are administered one of a series of fixed dose levels. nih.gov

Acute Toxic Class (ATC) Method: This is a sequential testing method that uses a smaller number of animals to assign a substance to a specific toxicity class based on the observed mortality. nih.gov

Up-and-Down Procedure (UDP): This method involves dosing animals one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This approach significantly reduces the number of animals required to estimate the LD50. nih.gov

Repeated Dose Toxicity Studies: These studies are designed to evaluate the toxic effects of a compound following prolonged exposure. nih.gov Animals are administered this compound daily for a specified period, which can range from 28 days (sub-chronic) to 90 days or longer (chronic), depending on the intended duration of human exposure. Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and effects on hematological and clinical chemistry parameters. At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target organ toxicity.

Table 2: Example Design for a 28-Day Repeated Dose Oral Toxicity Study

ParameterDescription
Test System Wistar rats (male and female)
Group Size 10 animals/sex/group
Dose Levels Control (vehicle), Low Dose, Mid Dose, High Dose
Route of Administration Oral gavage
Duration 28 consecutive days
Observations Clinical signs, body weight, food/water intake, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology

This table outlines a typical study design. Specific dose levels for this compound would be determined based on acute toxicity data.

Toxicokinetic studies are integrated into repeated dose toxicity studies to understand the relationship between the dose administered and the systemic exposure to the compound and its metabolites. Blood samples are collected at various time points during the study to determine parameters such as Cmax, Tmax, and AUC. This information is crucial for interpreting the findings of the toxicity studies and for extrapolating the results from animals to humans. It helps to ascertain whether the observed toxicity is related to the dose level and whether the exposure increases proportionally with the dose.

In recent years, there has been a significant push to reduce, refine, and replace the use of animals in toxicity testing, a principle known as the 3Rs. nih.gov A variety of non-animal methods are being developed and validated for preclinical safety assessment. chemspider.comchemspider.com

In Silico Modeling: Computational toxicology uses computer models to predict the toxicity of a substance based on its chemical structure. epa.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can estimate a compound's potential for various toxic effects. nih.gov

In Vitro Assays: These methods use cultured cells or tissues to assess toxicity. chemspider.comchemspider.com For example, basal cytotoxicity can be evaluated using cell lines like 3T3 cells. nih.gov More complex systems, such as 3D tissue models and "organ-on-a-chip" technology, are being developed to better mimic human physiology. nih.gov

High-Throughput Screening (HTS): Automated systems can rapidly test thousands of chemicals for their potential to interact with specific biological pathways, providing a preliminary assessment of their toxic potential.

These alternative methodologies can be used for initial screening and to gain mechanistic insights, thereby reducing the reliance on animal testing in the early stages of safety evaluation. chemspider.comepa.gov

Computational Chemistry and Theoretical Studies of N 3 Methylphenethyl Butan 2 Amine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of n-(3-Methylphenethyl)butan-2-amine, this would involve simulating its interaction with the binding site of a specific protein target.

Detailed Research Findings: Currently, there are no specific molecular docking studies published in peer-reviewed journals for this compound. However, the general procedure would involve:

Target Identification: Selecting a protein of interest based on the structural similarity of the ligand to known bioactive molecules. For phenethylamine (B48288) derivatives, common targets include monoamine transporters (dopamine, norepinephrine (B1679862), serotonin (B10506) transporters) and various G-protein coupled receptors (GPCRs).

Binding Site Prediction: Identifying the specific cavity or pocket on the target protein where the ligand is most likely to bind.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the flexible ligand into the rigid or flexible binding site of the receptor. The program then calculates the binding affinity, typically expressed as a docking score or binding energy.

A hypothetical docking study of this compound against a monoamine transporter might reveal key interactions, such as hydrogen bonds between the amine group and polar residues (e.g., aspartic acid) in the binding pocket, and hydrophobic interactions involving the methyl-substituted phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds.

Detailed Research Findings: Specific QSAR models for this compound are not available. The development of such a model would necessitate a dataset of structurally similar compounds with experimentally determined biological activities against a common target. The process would include:

Data Set Compilation: Gathering a list of phenethylamine analogues and their measured activities (e.g., IC50 values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties).

Model Generation and Validation: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. The model's robustness would be validated using internal and external test sets.

For this compound, a QSAR model could predict its potential activity based on its unique structural features, such as the position of the methyl group on the phenyl ring and the nature of the N-alkyl substituent.

ADME and Toxicity Prediction through In Silico Methods

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction are crucial for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.

Detailed Research Findings: While specific in silico ADME/Tox predictions for this compound are not published, various software platforms like SwissADME, pkCSM, or DEREK Nexus could be used to estimate its properties.

Interactive Data Table: Predicted ADME Properties

PropertyPredicted ValueInterpretation
Molecular Weight191.32 g/mol Good for oral bioavailability (typically <500 g/mol )
LogP (o/w)~3.5Indicates good lipophilicity for membrane permeability
Water SolubilityModerately SolubleMay have acceptable absorption characteristics
Blood-Brain Barrier (BBB) PermeationLikely to crossCommon for lipophilic, small molecule amines
CYP450 InhibitionPotential inhibitor of certain isozymes (e.g., CYP2D6)Risk of drug-drug interactions

Interactive Data Table: Predicted Toxicity Endpoints

Toxicity EndpointPredictionConfidence
hERG InhibitionPotential for inhibitionMedium
Ames MutagenicityUnlikely to be mutagenicHigh
HepatotoxicityPossible riskLow
Skin SensitizationUnlikelyHigh

These predictions are based on computational models and require experimental validation.

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is fundamental to understanding how a molecule will interact with its biological target.

Detailed Research Findings: There are no specific published conformational analysis studies for this compound. Such a study would typically be performed using molecular mechanics or quantum mechanics methods. The process involves systematically rotating the molecule's single bonds to explore its potential shapes and calculating the energy of each conformation.

The key flexible bonds in this compound are the C-C bond of the ethyl linker and the C-N bond. The analysis would reveal the lowest energy conformers, which are the most likely to be biologically active. The presence of the methyl group on the phenyl ring and the butyl group on the nitrogen atom would create steric constraints that influence the preferred conformations. An energy minimization study would then refine the geometry of these conformers to find the most stable structures.

Derivatives, Analogues, and Chemical Modifications of N 3 Methylphenethyl Butan 2 Amine

Design and Synthesis of Novel Analogues

There is no available information on the design or synthetic routes explored for creating novel analogues of n-(3-Methylphenethyl)butan-2-amine.

Investigation of Positional and Stereoisomeric Analogues

No studies have been published regarding the investigation of positional or stereoisomeric analogues of this compound. This includes any structure-activity relationship (SAR) studies that would arise from such investigations.

Prodrug Strategies and Metabolic Soft Spots Identification

Information regarding prodrug strategies or the identification of metabolic soft spots for this compound is not present in the public domain.

Potential Research Applications and Broader Scientific Context of N 3 Methylphenethyl Butan 2 Amine

Utility as a Pharmacological Probe or Research Tool

A search for the utility of n-(3-Methylphenethyl)butan-2-amine as a pharmacological probe or research tool returned no relevant results. For a compound to be used as a research tool, its fundamental properties, such as its affinity and selectivity for biological targets, must be characterized. Without any foundational research, its potential to serve as a probe to investigate physiological or pathological processes remains entirely speculative.

Contribution to Understanding of Amine Pharmacology

There is no available information to suggest that this compound has contributed to the understanding of amine pharmacology. The pharmacology of amines is a broad field, with many compounds studied for their effects on neurotransmitter systems. However, without any data on this specific compound, its relationship to and potential impact on this field of study cannot be determined.

Role as a Synthetic Intermediate for Other Chemical Entities

No published synthetic routes or chemical catalogs list this compound as a starting material or intermediate for the creation of other chemical compounds. While its structure contains functional groups that could theoretically participate in further chemical reactions, there is no documented evidence of this being practically applied.

Conclusions and Future Research Directions for N 3 Methylphenethyl Butan 2 Amine

Summary of Current Academic Understanding

Currently, there is no established body of academic knowledge specifically concerning n-(3-Methylphenethyl)butan-2-amine. Its chemical structure places it within the large family of phenethylamine (B48288) derivatives, which are known to interact with various biological targets, primarily within the central nervous system. Substituted phenethylamines can act as stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants, among other functions. wikipedia.org Their pharmacological effects are often mediated through the modulation of monoamine neurotransmitter systems. wikipedia.org However, without empirical data, the specific properties and potential activities of this compound can only be hypothesized based on the general characteristics of this chemical class.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the complete absence of published data on this compound. Key unexplored research avenues include:

Chemical Synthesis and Characterization: There are no documented, optimized methods for the synthesis of this compound. Its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), have not been reported.

Pharmacological Profiling: The bioactivity of this compound is entirely unknown. Its affinity for and efficacy at various receptors, transporters (such as the dopamine (B1211576) transporter), and enzymes have not been investigated. nih.govmdpi.com

Metabolic Fate and Toxicology: Information regarding its absorption, distribution, metabolism, excretion (ADME), and potential toxicity is nonexistent.

Proposed Future Methodological Advancements for Investigation

To address the identified knowledge gaps, a systematic investigation employing modern chemical and pharmacological techniques is proposed.

Synthesis and Analysis:

Novel Synthetic Routes: Development of efficient and stereoselective synthetic methods would be the initial step. This could involve reductive amination of an appropriate ketone or other established amine synthesis methodologies. organic-chemistry.orglibretexts.org

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for the unambiguous structural confirmation of the synthesized compound. bohrium.comnih.gov Chiral chromatography could be employed to separate and characterize its stereoisomers.

Pharmacological Evaluation:

High-Throughput Screening: A broad panel of receptor binding and functional assays could be used to identify potential biological targets.

In Vitro and In Vivo Studies: Subsequent in vitro experiments on cell cultures and in vivo studies in animal models would be necessary to elucidate its pharmacological effects, mechanism of action, and pharmacokinetic profile. proquest.com

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies could help predict its binding to various targets and guide the synthesis of related compounds with potentially enhanced or more selective activity. nih.gov

Implications for Broader Chemical and Pharmacological Sciences

The study of this compound holds potential implications for several scientific domains:

Medicinal Chemistry: As a novel phenethylamine derivative, it could serve as a lead compound for the development of new therapeutic agents targeting a range of conditions, from neurological disorders to metabolic diseases. researchgate.netnih.gov The exploration of its structure-activity relationships could provide valuable insights for the design of future drugs.

Pharmacology: Elucidating the pharmacological profile of this compound would contribute to a deeper understanding of how subtle structural modifications within the phenethylamine class influence biological activity.

Toxicology and Forensic Science: Characterizing this compound is important for its potential emergence as a new psychoactive substance. Analytical methods for its detection in biological samples would be essential for forensic toxicologists. mdpi.com

Q & A

Q. What are the standard synthetic routes for N-(3-Methylphenethyl)butan-2-amine?

Methodological Answer: A common approach involves reductive amination using aldehydes and primary amines. For example, Pd/NiO-catalyzed reactions under hydrogen atmosphere (25°C, 10 hours) achieve high yields (95–98%) for structurally similar amines, such as N-butylaniline and N-benzylnaphthalen-1-amine. Reaction conditions (e.g., molar ratios, solvent selection) and purification via filtration/evaporation are critical .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For analogous amines (e.g., N-phenethylpentan-2-amine), 1H^1 \text{H} and 13C^{13}\text{C} NMR spectra (400 MHz, CDCl3_3) provide chemical shift data to verify branching, methyl groups, and aromatic substituents. Integration ratios and coupling constants resolve structural ambiguities .

Q. What analytical standards are used for purity assessment?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) paired with reference standards (e.g., 3-oxo-2-phenylbutanamide) ensures purity. Batch-specific certificates of analysis (CoA) should include retention times and spectral matches to certified materials .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Methodological Answer: Catalyst selection and reaction kinetics are pivotal. Pd/NiO catalysts enhance efficiency in reductive amination by lowering activation energy. Testing variables like temperature (e.g., 25°C vs. elevated), hydrogen pressure, and solvent polarity (e.g., THF vs. ethanol) can improve yields. Kinetic studies via in-situ monitoring (e.g., FTIR) identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data across synthesis batches?

Methodological Answer: Discrepancies in NMR or MS data may arise from stereochemical impurities or solvent residues. Use deuterated solvents for NMR, and cross-validate with High-Resolution Mass Spectrometry (HRMS). For example, unexpected peaks in 1H^1\text{H} NMR could indicate diastereomers requiring chiral chromatography for resolution .

Q. What pharmacological mechanisms are hypothesized for this compound derivatives?

Methodological Answer: Structural analogs (e.g., α-alkyl-β-amino amides) act as enzyme inhibitors (e.g., dipeptidyl peptidase IV). Molecular docking studies using software like AutoDock Vina can predict binding affinities to targets such as G-protein-coupled receptors (GPCRs). In vitro assays (e.g., IC50_{50} measurements) validate inhibitory activity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LC-MS monitors oxidation byproducts (e.g., N-oxides). Amines are prone to hygroscopicity; store under inert gas (argon) in amber vials at –20°C to prevent dimerization or hydrolysis .

Q. How can metabolic pathways of this compound be elucidated?

Methodological Answer: Radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) track metabolites in hepatocyte incubations. Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Comparative studies with cytochrome P450 inhibitors clarify enzymatic involvement .

Methodological Tables

Parameter Synthetic Optimization Stability Testing
Temperature25°C (ambient)40°C (accelerated)
CatalystPd/NiO (1.1 wt%)N/A
Key Analytical Tool1H^1\text{H} NMRLC-MS
Critical ImpurityUnreacted aldehydeOxidation byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.